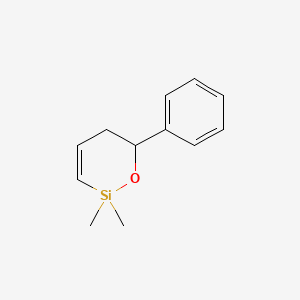
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Métodos De Preparación
The synthesis of 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- typically involves the reaction of phenyl-substituted silanes with cyclic ethers under specific conditions. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the desired ring structure. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- exerts its effects involves its interaction with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.
Comparación Con Compuestos Similares
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- can be compared with other organosilicon compounds, such as:
1-Oxa-2-silacyclohexane: Lacks the phenyl group, resulting in different reactivity and applications.
2,2-Dimethyl-1,3-dioxasilinane: Contains a similar ring structure but with different substituents, leading to variations in chemical behavior.
Phenylsilane: A simpler compound with a single silicon-phenyl bond, used as a precursor in various syntheses.
Propiedades
Número CAS |
119092-92-1 |
|---|---|
Fórmula molecular |
C12H16OSi |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-phenyl-5,6-dihydrooxasiline |
InChI |
InChI=1S/C12H16OSi/c1-14(2)10-6-9-12(13-14)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3 |
Clave InChI |
IKPNXAIGJZHKQY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C=CCC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















